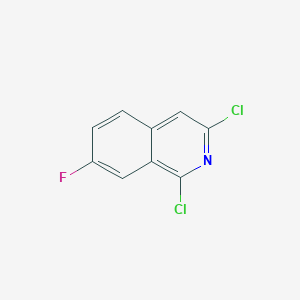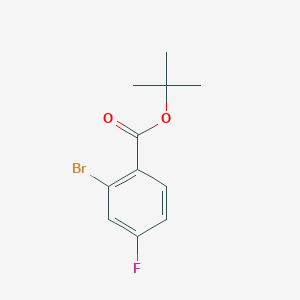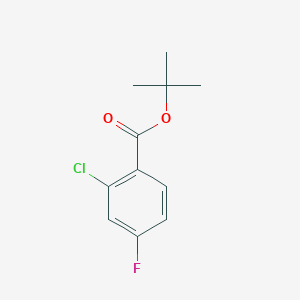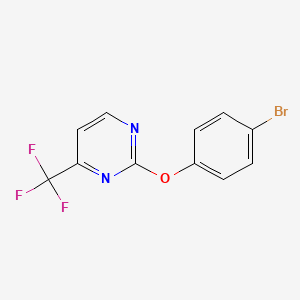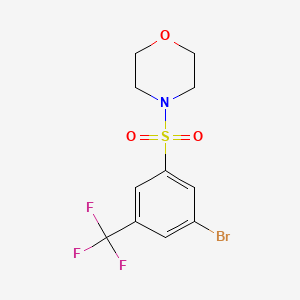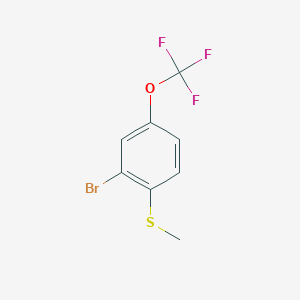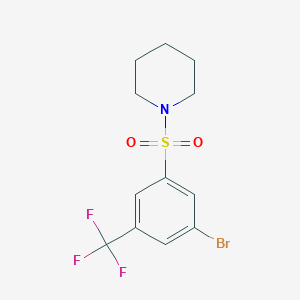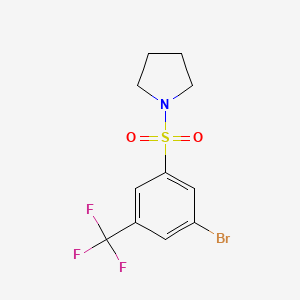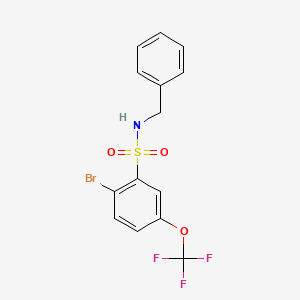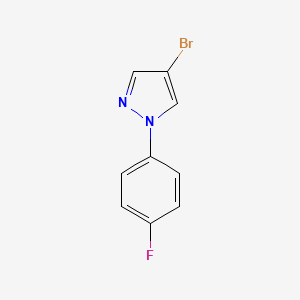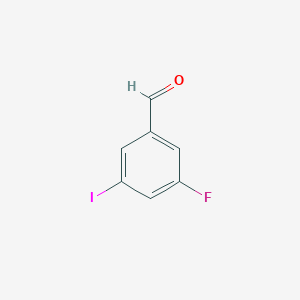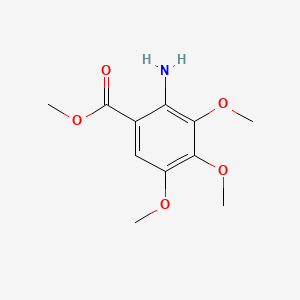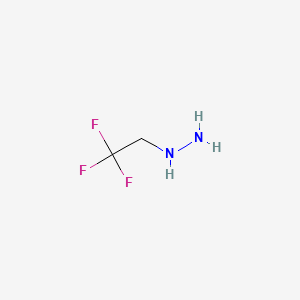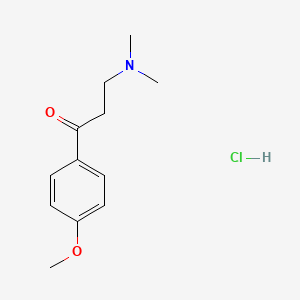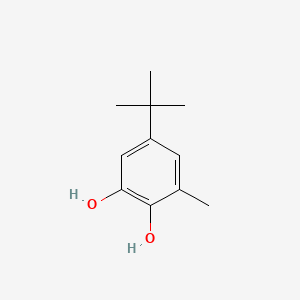
5-tert-Butyl-3-methylpyrocatechol
概要
説明
5-tert-Butyl-3-methylpyrocatechol is a derivative of catechol, which is a naturally occurring phenol. The compound is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring of catechol. This substitution pattern can significantly alter the chemical and physical properties of the molecule compared to the parent catechol. Although the provided papers do not directly discuss 5-tert-Butyl-3-methylpyrocatechol, they provide insights into the behavior of similar compounds, such as 3,5-di-tert-butylcatechol, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of 5-tert-Butyl-3-methylpyrocatechol is not directly described in the provided papers. However, the synthesis of similar compounds, such as 3,5-di-tert-butylcatechol, typically involves the alkylation of catechol with appropriate alkylating agents under controlled conditions. For example, the synthesis of sterically hindered catechols with additional functional groups is discussed in paper , where functionalization is performed to prepare new derivatives. The synthesis of complex molecules often requires careful consideration of reaction conditions to avoid unwanted side reactions and to achieve the desired selectivity.
Molecular Structure Analysis
The molecular structure of 5-tert-Butyl-3-methylpyrocatechol can be inferred from related compounds. For instance, the crystallographic characterization of tris(3,5-di-tert-butylcatecholato)technetium(VI) shows that the molecule crystallizes in a monoclinic space group with specific dimensions, and the average ligand C-O bond length is typical of values found for catecholate ligands . This information suggests that the tert-butyl groups in 5-tert-Butyl-3-methylpyrocatechol would likely contribute to steric hindrance, potentially affecting the molecule's reactivity and crystallization behavior.
Chemical Reactions Analysis
The chemical reactions of 5-tert-Butyl-3-methylpyrocatechol can be anticipated based on the behavior of similar compounds. For example, the electrochemical oxidation of 3,5-di-tert-butylcatechol leads to the formation of ortho-benzoquinhydrone derivatives , and the aerobic oxidation catalyzed by di-μ-hydroxo-dicopper(II) complexes results in the formation of the corresponding quinone . These reactions highlight the redox-active nature of catechol derivatives and suggest that 5-tert-Butyl-3-methylpyrocatechol would also undergo oxidation to form quinone derivatives under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-tert-Butyl-3-methylpyrocatechol can be deduced from the properties of related compounds. The steric hindrance provided by the tert-butyl groups affects the solubility, melting point, and overall stability of the molecule. For instance, the electrochemical properties of 3,5-di-tert-butylcatechol are studied in paper , revealing insights into its redox behavior. Additionally, the Lewis acidity and reactivity towards oxygen atom transfer reactions of tris(3,5-di-tert-butylcatecholato)molybdenum(VI) provide clues about the potential reactivity of 5-tert-Butyl-3-methylpyrocatechol with Lewis bases and its behavior in oxygen transfer reactions.
科学的研究の応用
Electrochemical Studies and Synthesis Applications
Electrochemical Oxidation and Spiropyrimidine Derivatives Synthesis : The electrochemical oxidation of 4-tert-butylcatechol (a related compound) has been studied for the synthesis of spiropyrimidine derivatives, indicating potential applications in electro-organic synthesis (Nematollahi & Goodarzi, 2001).
Oxidation and Ortho-benzoquinhydrone Derivative Formation : Electrochemical oxidation of 3,5-di-tert-butylcatechol, a similar compound, leads to the formation of ortho-benzoquinhydrone derivatives, suggesting applications in chemical synthesis and characterization of novel compounds (Nematollahi & Shayani-jam, 2006).
Benzoxazole Derivatives Synthesis via Electrochemical Method : An electrochemical method involving the oxidation of 3,5-di-tert-butylcatechol has been developed for synthesizing benzoxazole derivatives, highlighting a green and efficient synthesis pathway (Salehzadeh, Nematollahi & Hesari, 2013).
Antioxidant Properties and Bonding Studies
Hydrogen Bonding and Antioxidant Properties : Studies on 3,5-di-tert-butylcatechol, a compound similar to 5-tert-butyl-3-methylpyrocatechol, have provided insights into intramolecular hydrogen bonding and its impact on antioxidant properties, which could be relevant for understanding the behavior of similar compounds (Lucarini, Pedulli & Guerra, 2004).
Bond Dissociation Enthalpy Studies : Research focusing on the bond dissociation enthalpy of 3,5-di-tert-butylcatechol contributes to a deeper understanding of the strength and nature of chemical bonds in similar structures, which is crucial for various chemical and biochemical applications (Lucarini, Pedulli & Guerra, 2004).
Safety And Hazards
“5-tert-Butyl-3-methylpyrocatechol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
5-tert-butyl-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGVXIRSTVLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176655 | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-3-methylpyrocatechol | |
CAS RN |
2213-66-3 | |
| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2213-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-3-methylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

